molecular formula C19H21NO3 B4496667 2-[(diethylamino)methyl]-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one

2-[(diethylamino)methyl]-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B4496667
M. Wt: 311.4 g/mol
InChI Key: VTALRBKAKGIDJZ-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methyl]-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is a compound belonging to the class of coumarin derivatives Coumarins are a group of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(diethylamino)methyl]-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used in this reaction include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride, zinc chloride, and titanium tetrachloride .

In a typical synthetic route, 3-(N,N-dimethylamino)phenol reacts with ethyl 2-acetamide-3-oxobutyrate in the presence of anhydrous zinc chloride in absolute ethanol under reflux conditions to yield the desired coumarin derivative .

Industrial Production Methods

Industrial production of coumarin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methyl]-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[(diethylamino)methyl]-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Properties

IUPAC Name

2-(diethylaminomethyl)-3-hydroxy-4-methylbenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-20(5-2)11-13-10-16-14-8-6-7-9-15(14)19(22)23-18(16)12(3)17(13)21/h6-10,21H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTALRBKAKGIDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C(=C1O)C)OC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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